molecular formula C9H9Br2F B13567843 2-Bromo-3-(3-bromopropyl)fluorobenzene

2-Bromo-3-(3-bromopropyl)fluorobenzene

Cat. No.: B13567843
M. Wt: 295.97 g/mol
InChI Key: HIVXLYYICIULHI-UHFFFAOYSA-N
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Description

2-Bromo-3-(3-bromopropyl)fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds. It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with a bromopropyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(3-bromopropyl)fluorobenzene typically involves the bromination of a fluorobenzene derivative. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the benzene ring in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursorsThis method ensures scalability and cost-effectiveness for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(3-bromopropyl)fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine (Br2) in the presence of FeBr3 or AlCl3.

    Friedel-Crafts Alkylation: Alkyl halides in the presence of AlCl3.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids.

Major Products Formed

The major products formed from these reactions include various substituted benzene derivatives, which can be further functionalized for specific applications in organic synthesis .

Scientific Research Applications

2-Bromo-3-(3-bromopropyl)fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of halogenated aromatic compounds on biological systems.

    Medicine: It serves as a precursor for the development of pharmaceuticals and agrochemicals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-3-(3-bromopropyl)fluorobenzene involves its interaction with various molecular targets through electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, facilitating the formation of new bonds with nucleophiles. This reactivity is crucial for its role in organic synthesis and the development of new compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-3-(3-bromopropyl)fluorobenzene is unique due to the presence of both bromine and fluorine atoms along with a bromopropyl group. This combination of substituents imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C9H9Br2F

Molecular Weight

295.97 g/mol

IUPAC Name

2-bromo-1-(3-bromopropyl)-3-fluorobenzene

InChI

InChI=1S/C9H9Br2F/c10-6-2-4-7-3-1-5-8(12)9(7)11/h1,3,5H,2,4,6H2

InChI Key

HIVXLYYICIULHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)CCCBr

Origin of Product

United States

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